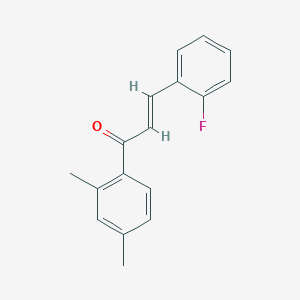
(2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as ECPE, is a synthetic compound used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of laboratory experiments, due to its ability to react with a variety of other compounds.
科学研究应用
ECPE has a number of scientific research applications. It is used in organic synthesis as a reagent for the formation of a variety of compounds, such as 1,2-dihydropyridines, 2-arylpropanoic acids, and 1,3-diphenylprop-2-en-1-ones. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and antipsychotics. Additionally, it is used in the synthesis of polymers, such as polyurethanes and polyesters.
作用机制
The exact mechanism of action of ECPE is not yet known. However, it is believed to be involved in a variety of biochemical and physiological processes. It is believed to act as a weak base, which can interact with both acidic and basic compounds. It is also believed to interact with proteins in the body, which may lead to changes in their function. Additionally, it is believed to be involved in the regulation of gene expression.
Biochemical and Physiological Effects
ECPE has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the growth of certain types of bacteria, as well as to reduce inflammation. It has also been shown to have anti-cancer properties, and to reduce the risk of cardiovascular disease. Additionally, it has been shown to have anti-depressant and anti-anxiety effects.
实验室实验的优点和局限性
ECPE has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored for long periods of time without degradation. However, it is also relatively toxic and can cause adverse effects if not used properly. Additionally, it has a low solubility in water, which can limit its use in some experiments.
未来方向
There are a number of potential future directions for ECPE research. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential therapeutic applications. Additionally, further research could be conducted to explore its potential applications in the synthesis of polymers and other compounds. Finally, further research could be conducted to explore its potential as a green solvent for laboratory experiments.
合成方法
ECPE can be synthesized using a variety of methods, depending on the desired outcome. One common method is the reaction of 2-chlorobenzaldehyde and 4-ethylbenzaldehyde in the presence of a strong base such as potassium tert-butoxide. This reaction produces ECPE as the main product, with some minor byproducts. Other methods of synthesis include the reaction of 2-chlorobenzaldehyde and 4-ethylbenzaldehyde with a palladium catalyst, and the reaction of 4-ethylbenzaldehyde and 2-chlorobenzyl alcohol with a palladium catalyst.
属性
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO/c1-2-13-7-9-14(10-8-13)11-12-17(19)15-5-3-4-6-16(15)18/h3-12H,2H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAWPMCDJXSKMZ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


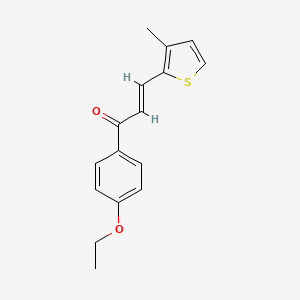



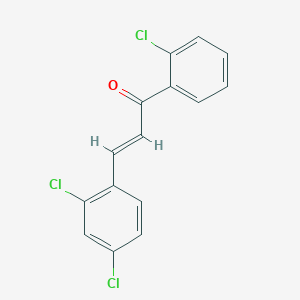
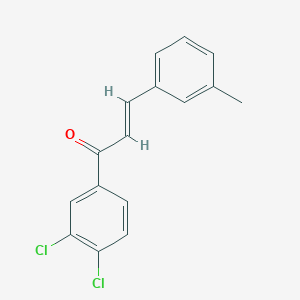

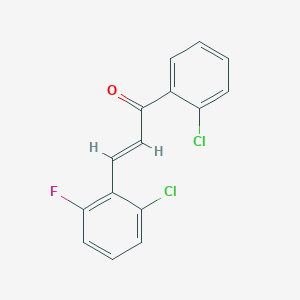
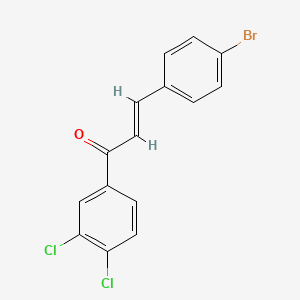
![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)
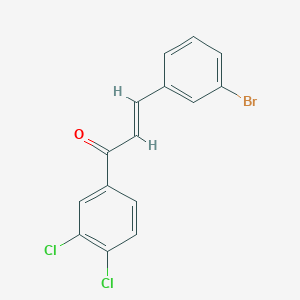
![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)
